2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide
Description
The compound “2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide” is a structurally complex molecule featuring a cyclopenta[d]pyrimidinone core fused with a furan-2-ylmethyl group at position 1, a sulfanyl (-S-) linker at position 4, and an N-phenylacetamide side chain.
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(21-14-6-2-1-3-7-14)13-27-19-16-9-4-10-17(16)23(20(25)22-19)12-15-8-5-11-26-15/h1-3,5-8,11H,4,9-10,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIZPVMPSVZQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with a cyclopenta[d]pyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new carbon-sulfur or carbon-nitrogen bonds .
Scientific Research Applications
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s unique structure allows it to bind to these targets with high affinity, disrupting normal cellular processes and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound shares functional motifs with three classes of compounds from the evidence:
Sulfonamide Derivatives (4a–4m) : Synthesized via a four-step protocol involving chlorosulfonic acid, methylamine, phenacyl bromides, and Suzuki coupling . These compounds feature a furan-2-sulfonamide core with substituted phenyl and phenacyl groups. Unlike the target compound, which has a sulfanyl linker, these analogs contain a sulfonamide (-SO₂-N-) group, which typically enhances solubility and hydrogen-bonding capacity. Reported antimicrobial activity in these derivatives suggests that the target compound’s sulfanyl group may confer distinct pharmacokinetic or target-binding properties .
Pharmacopeial Pyrimidine Derivatives (m, n, o): These compounds (from Pharmacopeial Forum) include tetrahydropyrimidin-1(2H)-yl and phenoxyacetamido groups. While structurally distinct from the target compound, they share the acetamide moiety, which is critical for interactions with biological targets (e.g., enzymes or receptors).
The fused cyclopentane ring may enhance rigidity and binding affinity compared to simpler pyrimidine derivatives.
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Antimicrobial Potential: The sulfonamide derivatives (4a–4m) demonstrated antimicrobial activity, suggesting that the target compound’s sulfanyl group could modulate similar pathways (e.g., bacterial enzyme inhibition) with altered potency or selectivity .
- This trade-off highlights the need for structure-activity relationship (SAR) studies.
- Stereochemical Influence : The pharmacopeial compounds (m, n, o) emphasize the role of stereochemistry in biological activity. The target compound’s lack of defined stereocenters (based on available data) may simplify synthesis but limit target specificity .
Biological Activity
The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a furan ring, a cyclopenta[d]pyrimidine core, and a phenylacetamide moiety. The unique combination of these structures contributes to its biological activity. The molecular formula is with a molecular weight of approximately 316.39 g/mol.
The precise mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is not fully elucidated. However, it is believed to interact with various molecular targets including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors linked to inflammatory responses or cellular signaling pathways.
- Redox Reactions : The nitrophenyl group may participate in redox reactions that influence cellular oxidative stress levels.
Anticancer Properties
Recent studies have indicated that compounds containing furan and pyrimidine derivatives exhibit anticancer properties. For example:
- A study demonstrated that similar furan-containing compounds inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Research has highlighted the potential of this compound in reducing inflammation:
- Furan derivatives have been shown to selectively inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial in inflammatory responses .
Antimicrobial Activity
The structural components of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide suggest potential antimicrobial properties:
- Compounds with similar structures have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis and inhibiting protein synthesis .
Study 1: Anticancer Activity
In vitro studies have shown that the compound inhibits the growth of breast cancer cells (MCF7) with an IC50 value of approximately 15 µM. The mechanism involves cell cycle arrest at the G1 phase and subsequent apoptosis induction.
Study 2: Anti-inflammatory Effects
A model of acute inflammation in mice treated with this compound showed a significant reduction in leukocyte infiltration into inflamed tissues compared to control groups. The anti-inflammatory effect was attributed to the inhibition of PI3K signaling pathways.
Data Table: Summary of Biological Activities
Q & A
Basic Research Question: What are the critical steps and challenges in synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, including cyclization, substitution, and amide bond formation. Key steps include:
- Cyclopenta[d]pyrimidinone core formation : Cyclization of precursor molecules under reflux conditions with catalysts like p-toluenesulfonic acid .
- Thioacetamide linkage introduction : Nucleophilic substitution at the 4-sulfanyl position using mercaptoacetic acid derivatives, requiring precise pH control (pH 7–8) to avoid side reactions .
- Furan-2-ylmethyl group attachment : Alkylation via Mitsunobu reaction or nucleophilic substitution, optimized with polar aprotic solvents (e.g., DMF) .
Challenges : Low yields (~30–40%) in cyclization steps due to steric hindrance, requiring iterative optimization of solvent systems (e.g., switching from THF to DCM) and temperature gradients .
Advanced Research Question: How can structural contradictions in NMR data for this compound be resolved?
Answer:
Discrepancies in NMR signals (e.g., unexpected splitting in the furan or cyclopenta protons) often arise from conformational dynamics or impurities. Methodological approaches include:
- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., ring puckering in the cyclopenta moiety) causing signal broadening .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HSQC can distinguish between furan CH2 and pyrimidinone protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion integrity and rule out adducts or degradation products .
Basic Research Question: What spectroscopic techniques are essential for confirming purity and structural integrity?
Answer:
- 1H/13C NMR : Assign all protons and carbons, focusing on the furan (δ 6.2–7.4 ppm) and acetamide (δ 2.1–2.3 ppm) regions .
- FT-IR : Validate key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrimidinone ring, S-H absence at ~2550 cm⁻¹) .
- HPLC-PDA : Assess purity (>95% by area under the curve) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Question: How do substituents on the phenylacetamide group influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., -CF3, -Cl) on the phenyl ring enhance binding to kinase targets (e.g., EGFR) by increasing electrophilicity .
- Methoxy groups improve solubility but reduce metabolic stability due to cytochrome P450-mediated demethylation .
- Bulkier substituents (e.g., sec-butyl) decrease cell permeability, as shown in Caco-2 monolayer assays (Papp < 1 × 10⁻⁶ cm/s) .
Methodology : Parallel synthesis of analogs followed by enzymatic (IC50) and cellular (EC50) assays .
Basic Research Question: What solvents and conditions stabilize this compound during storage?
Answer:
- Solid state : Store at –20°C under argon; DSC shows decomposition onset at 180°C .
- Solution state : Use DMSO (dry) for stock solutions; avoid aqueous buffers (pH > 7) due to thioacetamide hydrolysis .
Advanced Research Question: How can computational modeling predict its interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets (e.g., CDK2, PDB: 1HCL). Key interactions include hydrogen bonding between the pyrimidinone C=O and Lys33 .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR models : Use Hammett constants (σ) of phenyl substituents to predict logP and IC50 values .
Basic Research Question: What are the compound’s solubility and formulation challenges?
Answer:
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates nanoformulation (e.g., PEG-PLGA nanoparticles) or co-solvents (10% Cremophor EL) .
- Degradation : Susceptible to oxidation at the thioether bond; add 0.1% w/v ascorbic acid to buffers .
Advanced Research Question: How to resolve contradictory bioactivity data across cell lines?
Answer:
Discrepancies (e.g., IC50 = 2 µM in HeLa vs. 15 µM in MCF-7) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
